molecular formula C16H16N6OS B2885952 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880801-44-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Numéro de catalogue: B2885952
Numéro CAS: 880801-44-5
Poids moléculaire: 340.41
Clé InChI: SNSJACLTMRUUSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl group connected to an acetamide moiety. The acetamide is further modified with a 3-methylphenyl group, while the triazole ring carries a 4-amino group and a 5-pyridin-4-yl substituent.

Propriétés

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-3-2-4-13(9-11)19-14(23)10-24-16-21-20-15(22(16)17)12-5-7-18-8-6-12/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSJACLTMRUUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s interaction with α-syn and its ability to inhibit aggregation. .

Activité Biologique

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 2[4amino5(pyridin 4 yl)4H1 2 4 triazol 3 yl]sulfanylN(3methylphenyl)acetamide\text{IUPAC Name }2-{[4-\text{amino}-5-(\text{pyridin 4 yl})-4H-\text{1 2 4 triazol 3 yl}]\text{sulfanyl}-N-(3-\text{methylphenyl})\text{acetamide}}

This compound features a triazole ring system, a pyridine moiety, and an acetamide group, contributing to its potential biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 1 μM .
    • A study indicated that compounds bearing electron-withdrawing groups exhibited enhanced antibacterial activity .
  • Antifungal Activity :
    • The triazole scaffold is well-known for its antifungal properties. Research has highlighted that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis . The specific compound may exhibit similar mechanisms due to its structural similarities with established antifungal agents.
  • Anticancer Activity :
    • Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds with structural analogs showed significant cytotoxic effects against liver cancer cell lines (HepG2), with IC50 values indicating potent antiproliferative activity . The presence of electron-donating groups was found to enhance this activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups at specific positions on the aromatic ring demonstrated improved antibacterial properties compared to those with electron-donating groups .
  • Substituent Positioning : The positioning of substituents on the phenyl ring significantly influences biological activity; para-substituted compounds often exhibit superior efficacy compared to ortho or meta substitutions .

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of synthesized triazole derivatives were tested against various bacterial strains. Among them, one compound exhibited an MIC value of 0.75 μg/mL against MRSA strains, showcasing its potential as a lead compound in antibiotic development .
  • In Vivo Studies :
    • In vivo studies involving xenograft models demonstrated that certain triazole derivatives could inhibit tumor growth significantly, further establishing their potential in cancer therapeutics .

Data Summary Table

Activity Type Tested Against Results (MIC/IC50) Reference
AntibacterialS. aureus, E. coli0.5–1 μM
AntifungalVarious fungiEffective inhibition
AnticancerHepG2 liver cancer cellsIC50 ~ 28.399 μM

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported 3-Methylphenyl, pyridin-4-yl
KA3 (KA series) 83 4-NO₂-phenyl
5m () 147–149 86 Butylthio, phenyl
2-((4-Amino-5-(furan-2-yl)-...) 182–184 65 Furan-2-yl, 4-F-phenyl
VUAA1 4-Ethylphenyl, 3-pyridinyl
  • Melting Points : Higher melting points (e.g., 237–240°C for 5o in ) correlate with crystalline stability, influenced by hydrogen bonding from acetamide groups .
  • Synthetic Efficiency : Yields vary widely (50–88%), depending on substituent compatibility and reaction conditions .

Key Research Findings

Substituent Effects :

  • Pyridinyl vs. Furan/Phenyl : Pyridinyl enhances π-π stacking in receptor binding, while furan improves anti-inflammatory activity .
  • N-Aryl Groups : 3-Methylphenyl (electron-donating) may reduce antimicrobial potency compared to nitro- or chloro-substituted phenyls but could improve solubility .

Therapeutic Potential: The target compound’s pyridinyl and 3-methylphenyl groups suggest dual applications: anti-inflammatory (via COX inhibition) and antimicrobial (via triazole-mediated enzyme disruption) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for high-yield production of the compound?

  • Methodology :

  • Step 1 : Synthesize 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment .
  • Step 2 : Perform S-alkylation using 2-chloroacetonitrile under alkaline conditions (NaOH in DMF) at controlled temperatures (60–80°C) to form the thioether linkage .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
  • Key Data : Yields typically range from 65–80% under optimized conditions .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Techniques :

  • 1H/13C NMR : Assign signals for pyridinyl protons (δ 8.5–8.7 ppm), triazole NH2 (δ 5.2–5.5 ppm), and acetamide carbonyl (δ 170–172 ppm) .
  • IR Spectroscopy : Confirm thioether (C-S, ~680 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 396.1) .

Q. How can researchers design in vitro assays to evaluate antimicrobial activity?

  • Protocol :

  • Test Organisms : Staphylococcus aureus (Gram+), Escherichia coli (Gram–), and Candida albicans (fungal).
  • Concentration Range : 1–100 µg/mL in DMSO, with ampicillin/fluconazole as controls.
  • Endpoint : Minimum inhibitory concentration (MIC) determined via broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Approach :

  • Variable Analysis : Compare substituent effects (e.g., pyridinyl vs. furanyl analogs reduce MIC from 12.5 µg/mL to >100 µg/mL) .
  • Experimental Replication : Standardize assays (e.g., pH, incubation time) to isolate compound-specific effects .
  • Meta-Analysis : Pool data from 5+ studies to identify trends (e.g., logP >3 correlates with reduced bioavailability) .

Q. What mechanistic insights explain the compound’s anti-exudative activity?

  • Hypothesis :

  • Target Interaction : Molecular docking suggests binding to cyclooxygenase-2 (COX-2) with a docking score of −9.2 kcal/mol, inhibiting prostaglandin synthesis .
  • In Vivo Validation : Rat carrageenan-induced edema model shows 40–50% reduction in paw volume at 50 mg/kg dose .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced efficacy?

  • SAR Table :

Substituent ModificationBiological Activity ChangeReference
Pyridin-4-yl → Furan-2-ylMIC increased 4-fold (S. aureus)
3-Methylphenyl → 3-ChlorophenylAnticancer IC50 reduced to 8.2 µM
Addition of allyl groupImproved COX-2 selectivity (1.5×)

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : SwissADME estimates moderate bioavailability (F=55%), blood-brain barrier permeability (logBB=−0.8), and CYP3A4 inhibition risk .
  • DFT Calculations : HOMO-LUMO gap (~4.1 eV) suggests stability under physiological conditions .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Parameters :

  • Solvent : Replace DMF with acetonitrile to reduce toxicity (yield maintained at 75%) .
  • Catalyst : Use phase-transfer catalysts (e.g., TBAB) to accelerate S-alkylation (reaction time reduced by 30%) .

Q. What strategies validate the compound’s stability under varying pH and light conditions?

  • Stability Testing :

  • pH Stability : Incubate at pH 2–9 for 24h; HPLC shows degradation >20% at pH <3 due to amide hydrolysis .
  • Light Sensitivity : Store under UV light (254 nm) for 48h; <5% degradation if protected with amber glass .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.